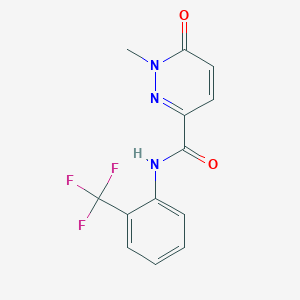
1-methyl-6-oxo-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-6-oxo-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H10F3N3O2 and its molecular weight is 297.237. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Methyl-6-oxo-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound, drawing from various research studies and findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, typically starting from simpler pyridazine derivatives. The compound features a pyridazine core with a trifluoromethyl-substituted phenyl group, which significantly influences its biological properties.
Crystal Structure Analysis
The crystal structure of the compound reveals important geometric parameters that contribute to its activity. For instance, the bond lengths and angles in the molecular structure can affect the compound's interaction with biological targets. Notably, the C–N bond distances and dihedral angles between rings provide insights into the spatial arrangement crucial for bioactivity.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential as an insecticide and its effects on various biological systems.
Insecticidal Activity
Research indicates that compounds similar to this compound exhibit significant insecticidal properties. For example, related compounds have shown effectiveness against pests such as Plutella xylostella with LC50 values indicating potent activity:
This suggests that modifications to the structure can enhance insecticidal efficacy.
Antimicrobial Activity
In addition to insecticidal properties, there is emerging evidence regarding the antimicrobial potential of this class of compounds. A study on related pyridazine derivatives demonstrated activity against various bacterial strains, indicating that structural features such as the presence of a trifluoromethyl group may enhance membrane permeability or interaction with microbial targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research has shown that:
- Trifluoromethyl Substitution : Enhances lipophilicity and may improve binding affinity to biological targets.
- Pyridazine Core : The stability and reactivity of this core are essential for maintaining activity across different biological assays.
Case Studies
Several case studies highlight the effectiveness of related compounds in real-world applications:
- Insect Control Trials : Field trials demonstrated that formulations containing similar pyridazine derivatives effectively reduced pest populations in agricultural settings.
- Antimicrobial Screening : Laboratory tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 10 μg/mL against pathogenic bacteria.
Propiedades
IUPAC Name |
1-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c1-19-11(20)7-6-10(18-19)12(21)17-9-5-3-2-4-8(9)13(14,15)16/h2-7H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZRLXFBBNWORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














